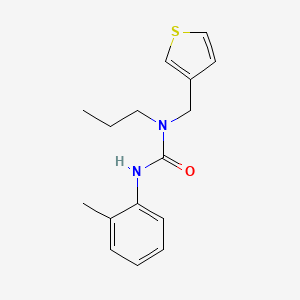
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTUT and has been synthesized using different methods. The purpose of
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea involves the reaction of 3-(o-tolyl)propionyl chloride with thiophen-3-ylmethylamine, followed by the reaction of the resulting intermediate with propyl isocyanate.
Starting Materials
3-(o-tolyl)propionyl chloride, thiophen-3-ylmethylamine, propyl isocyanate
Reaction
Step 1: 3-(o-tolyl)propionyl chloride is reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine to form the intermediate 1-(thiophen-3-ylmethyl)-3-(o-tolyl)propionamide., Step 2: The intermediate is then reacted with propyl isocyanate in the presence of a base such as potassium carbonate to form the final product, 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea.
Mécanisme D'action
The mechanism of action of PTUT is not fully understood. However, it is believed that PTUT exerts its biological effects by inhibiting specific enzymes or proteins. For example, PTUT has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
PTUT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTUT inhibits the growth of cancer cells and fungi. In vivo studies have shown that PTUT has anti-inflammatory and analgesic effects. PTUT has also been shown to have antioxidant and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PTUT in lab experiments is its potential as a multi-target inhibitor. PTUT has been shown to inhibit the activity of multiple enzymes and proteins, which could make it a useful tool for studying various biological processes. However, one limitation of using PTUT in lab experiments is its low solubility in water, which could affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for the study of PTUT. One direction is the synthesis of analogs of PTUT with improved solubility and potency. Another direction is the investigation of PTUT's potential as a drug candidate for the treatment of various diseases, including cancer and fungal infections. Additionally, the use of PTUT as a tool for studying biological processes and as a precursor for the synthesis of other compounds could also be explored.
Applications De Recherche Scientifique
PTUT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, PTUT has been investigated for its anticancer, antifungal, and antiviral properties. In agriculture, PTUT has been studied for its potential as a herbicide and insecticide. In material science, PTUT has been investigated for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-9-18(11-14-8-10-20-12-14)16(19)17-15-7-5-4-6-13(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVWXXOMZFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)
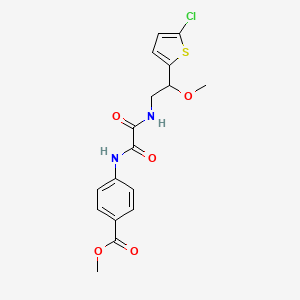
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
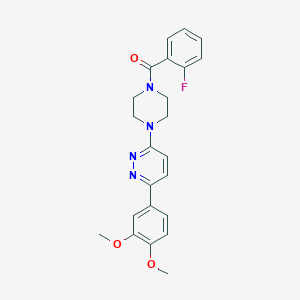
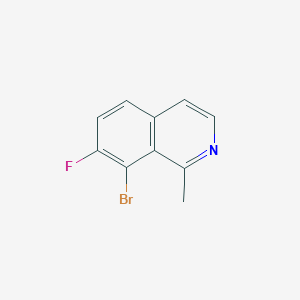
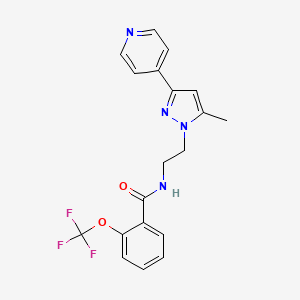
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
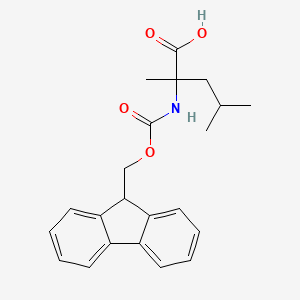
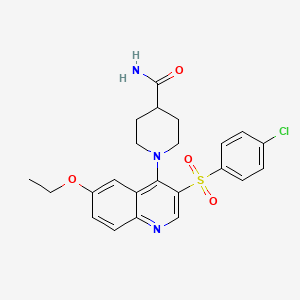
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
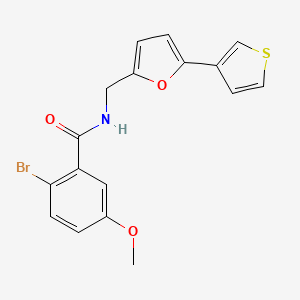
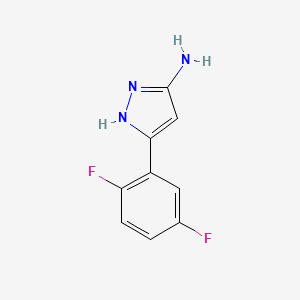
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)